2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-ethoxyphenylacetic acid with furan-2-carbaldehyde under acidic conditions to form an intermediate, which is then reacted with methoxyethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dicarboxylic acid, while reduction of the acetamide group can produce the corresponding amine.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
(4-ethoxyphenyl)(furan-2-yl)methanol: This compound shares the ethoxyphenyl and furan moieties but differs in the functional groups attached to these rings.
(2-ethoxyphenyl)(furan-2-yl)methanol: Similar to the above compound but with a different substitution pattern on the phenyl ring.
Uniqueness
2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-21-14-8-6-13(7-9-14)11-17(19)18-12-16(20-2)15-5-4-10-22-15/h4-10,16H,3,11-12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNPJCGMWLQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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